

An In-depth Technical Guide to Edoxaban Related Compounds and Their Formation

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Compound of Interest		
Compound Name:	Edoxaban impurity 2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the process-related and degradation-related compounds of Edoxaban, a direct oral anticoagulant. The formation, identification, and characterization of these compounds are critical for ensuring the quality, safety, and efficacy of Edoxaban drug products. This document details the synthetic pathways of key impurities and the outcomes of forced degradation studies under various stress conditions, presenting quantitative data in a structured format and outlining detailed experimental protocols.

Introduction to Edoxaban and its Related Compounds

Edoxaban is a selective, direct, and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its chemical structure, N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-4,5,6,7-tetrahydro[2][3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide, contains three chiral centers, leading to the possibility of eight stereoisomers.[2][3] The pharmacologically active isomer is the (1S,2R,4S) configuration. The control of chiral impurities is a significant challenge in the process development of Edoxaban.[2]

Related compounds of Edoxaban can be broadly categorized into:



- Process-related impurities: These include starting materials, intermediates, by-products, and stereoisomers formed during the synthesis of the active pharmaceutical ingredient (API).
- Degradation products: These are formed when the drug substance or drug product is exposed to stress conditions such as heat, light, humidity, and varying pH levels.
- Metabolites: These are formed in vivo through metabolic processes. This guide will focus on process-related and degradation impurities.

The identification and control of these related compounds are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.

Process-Related Impurities and Their Synthesis

The synthesis of Edoxaban is a multi-step process, and impurities can be introduced or formed at various stages. A significant focus in process development is the control of stereoisomers.

Chiral Impurities

Due to its three chiral centers, Edoxaban can exist as eight stereoisomers. The desired product is the (1S,2R,4S)-isomer. The other seven isomers are considered impurities.[2][3] The synthesis and characterization of these chiral impurities are crucial for developing analytical methods to control their levels in the final drug substance.[2]

Table 1: Key Chiral Impurities of Edoxaban

Impurity Name	Stereochemistry	Molecular Formula	Molecular Weight (g/mol)
ent-Edoxaban	(1R,2S,5R)	C24H30CIN7O4S	548.06
2,4-diepi-Edoxaban	(1S,2S,4R)	C24H30CIN7O4S	548.06
Edoxaban (RRS)- Isomer	(1R,2R,5S)	C24H30CIN7O4S	548.06
4-epi-Edoxaban	(1S,2R,4R)	C24H30CIN7O4S	548.06



Synthesis of Chiral Impurities

The synthesis of chiral impurities is often necessary to confirm their structure and to be used as reference standards in analytical methods. A general approach involves using stereoisomers of the starting materials or intermediates.

This protocol describes the synthesis of N-(5-Chloro-2-pyridinyl)-N'-[(1S,2R,4R)-4-(dimethyl carbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[2][3] thiazolo [5,4-c] pyridin-2-yl) carbonyl] amino} cyclohexyl] ethanediamide.

- Reaction Condition: A mixture of the appropriate chiral intermediate, potassium carbonate, in a solvent system of DMF, toluene, dichloromethane, methanol, and water is heated to 108-110°C for 10-12 hours.
- Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and crystallization. The final product is characterized by spectral data (IR, MS, ¹H-NMR, and ¹³C-NMR).

dot```dot graph Synthesis_of_4_epi_Edoxaban { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=8, height=3]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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Start -> Reagents [label="Add"]; Reagents -> Conditions [label="Apply"]; Conditions -> Product [label="Yields"]; }

Caption: Workflow for hydrolytic forced degradation studies.

Oxidative Degradation



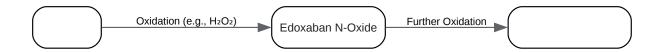
Edoxaban is susceptible to oxidative degradation. Studies have identified several oxidative degradation products, including N-oxides and di-N-oxides.

Table 3: Oxidative Degradation Products of Edoxaban

Impurity Name	Molecular Formula	Molecular Weight (g/mol)	Notes
Edoxaban N-Oxide Impurity 1	C24H30CIN7O5S	564.1	N-oxidation on the thiazolo-pyridine nitrogen
Edoxaban di-N-oxide	C24H30CIN7O6S	580.1	N-oxidation on both the thiazolo-pyridine and pyridine nitrogens

4

- Reagents and Conditions: 50 mg of Edoxaban is dissolved in a 50 ml volumetric flask. 5 ml of 3% H₂O₂ is added, and the flask is heated in a water bath at 80°C for 1 hour.
- Sample Preparation for Analysis: The solution is cooled and diluted to the mark with the mobile phase for HPLC analysis.



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Caption: Formation of oxidative degradation products.

Thermal and Photolytic Degradation

Some studies have shown Edoxaban to be relatively stable under thermal and photolytic stress conditions, with minimal degradation observed. [5]However, other studies report some level of degradation under these conditions. [6]



[4]

- Conditions: A sample of Edoxaban powder is spread in a petri dish and placed in a hot air oven at 105°C for a specified period (e.g., 2 hours).
- Sample Preparation for Analysis: The sample is cooled, dissolved in the mobile phase, and analyzed by HPLC.
- Conditions: A sample of Edoxaban is exposed to a combination of visible and UV light in a photostability chamber. The exposure level should be in accordance with ICH guidelines.
- Sample Preparation for Analysis: The sample is dissolved in the mobile phase and analyzed by HPLC.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques for the separation, identification, and quantification of Edoxaban and its related compounds.

Table 4: Representative HPLC Method Parameters for Edoxaban Impurity Analysis [4]

Parameter	Condition
Column	Hypersil BDS C18 (250 x 4.6 mm, 5 μm)
Mobile Phase	0.1M K ₂ HPO ₄ : Methanol (65:35, v/v)
Flow Rate	1.0 ml/min
Detection	PDA at 245 nm
Injection Volume	10 μΙ

| Column Temperature | 30°C |

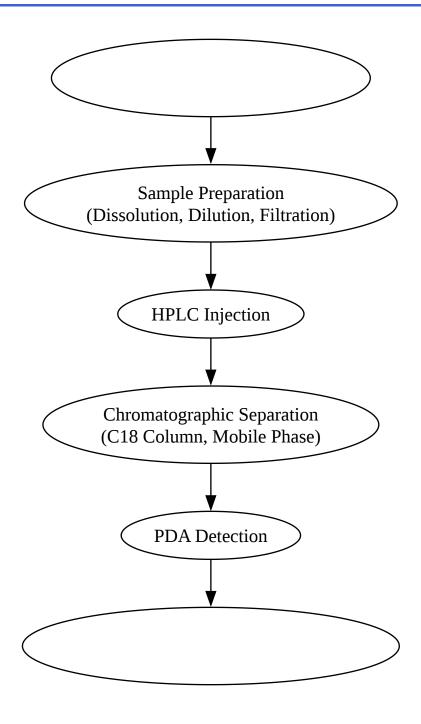
Table 5: HPLC Method Validation Data (Example) [4][7]



Parameter	Result
Linearity Range	5–200 μg/ml
Correlation Coefficient (r²)	> 0.999
LOD	0.03 - 0.209 μg/ml
LOQ	0.09 - 0.698 μg/ml
Precision (%RSD)	< 2%

| Accuracy (% Recovery) | 99.824 - 100.720% |





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